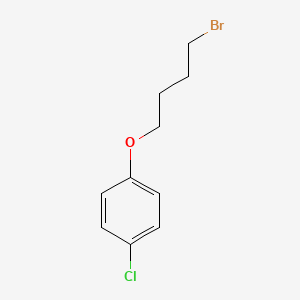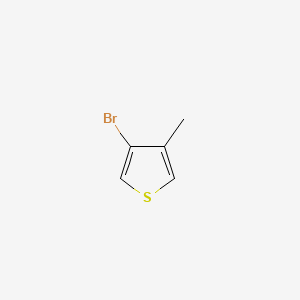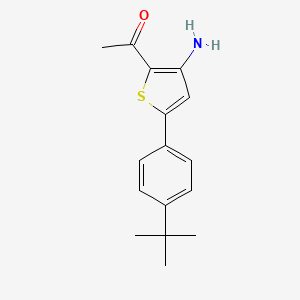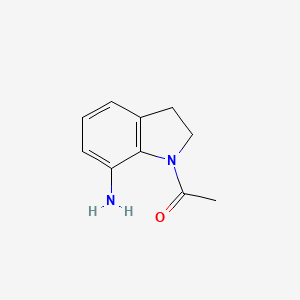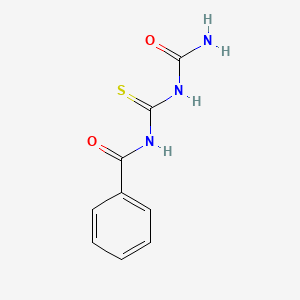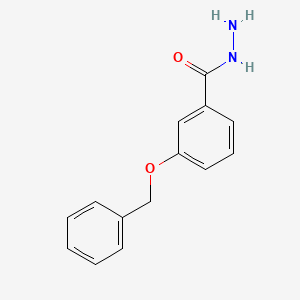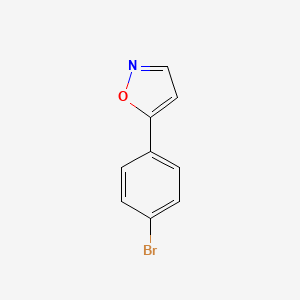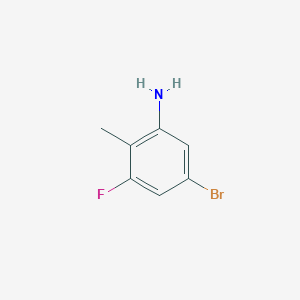
5-Bromo-3-fluoro-2-methylaniline
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-fluoro-2-methylaniline consists of a benzene ring with bromo, fluoro, and methylamine substituents . The InChI code for this compound is 1S/C7H7BrFN/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3 .Chemical Reactions Analysis
5-Bromo-3-fluoro-2-methylaniline could participate in various chemical reactions. For instance, it might undergo cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .Physical And Chemical Properties Analysis
5-Bromo-3-fluoro-2-methylaniline is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
5-Bromo-3-fluoro-2-methylaniline is a significant compound in the field of organic chemistry, particularly in the synthesis of complex molecules. One notable application is in the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions. These derivatives demonstrate interesting non-linear optical properties and have been studied for their reactivity and structural features using Density Functional Theory (DFT). Such compounds are vital in understanding molecular electrostatic potential and reactivity descriptors like ionization energy, electron affinity, and chemical hardness (Rizwan et al., 2021).
Pharmaceutical and Biomedical Research
5-Bromo-3-fluoro-2-methylaniline also finds applications in the synthesis of compounds with potential pharmaceutical importance. For instance, it's used in the synthesis of novel thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives. These compounds have been tested for their antibacterial and antifungal properties, showcasing significant activities against various pathogenic bacterial and fungal strains (Abdel‐Wadood et al., 2014).
Material Science and Industrial Applications
In the field of material science, 5-Bromo-3-fluoro-2-methylaniline is utilized in the synthesis of 4-bromo-3-methylanisole, a key ingredient in the production of black fluorane dye. This dye is crucial for manufacturing thermal papers. A continuous, homogeneous, and rapid synthesis method using a modular microreaction system for 4-bromo-3-methylanisole has been developed, highlighting the industrial relevance of derivatives of 5-Bromo-3-fluoro-2-methylaniline (Xie et al., 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, contact with skin and eyes, and exposure to heat, sparks, open flames, and hot surfaces .
Eigenschaften
IUPAC Name |
5-bromo-3-fluoro-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOCIQQLMNJJSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372198 | |
| Record name | 5-bromo-3-fluoro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-fluoro-2-methylaniline | |
CAS RN |
886761-86-0 | |
| Record name | 5-bromo-3-fluoro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)




